4-[6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinyl]morpholine
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Overview
Description
This compound is a molecular entity capable of accepting a hydron from a donor (Bronsted acid). It is classified as a N-arylpiperazine . The molecular formula is C14H23N5O, with an average mass of 277.366 and a mono-isotopic mass of 277.19026 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general synthetic approaches for pyrimidine derivatives involve reactions with amidines and alcohols, proceeding via a sequence of condensation and dehydrogenation steps . More research is needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H23N5O/c1-12-11-13 (18-5-3-17 (2)4-6-18)16-14 (15-12)19-7-9-20-10-8-19/h11H,3-10H2,1-2H3 . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
This compound has a net charge of 0 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3/c1-15-4-5-20-19(21-15)29-14-18(27)26-8-6-24(7-9-26)16-2-3-17(23-22-16)25-10-12-28-13-11-25/h2-5H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGGLGGQCFDSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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